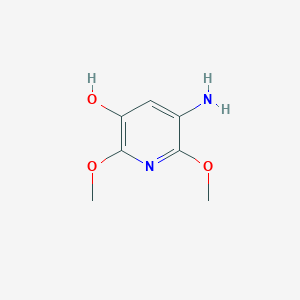

5-Amino-2,6-dimethoxy-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,6-dimethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNECCGPOXBLLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146396 | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104333-03-1 | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VZY2W96H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Reactivity of the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a key site for a range of chemical modifications. Its reactivity is influenced by the electron-donating nature of the methoxy (B1213986) groups and the hydroxyl group, which can modulate the nucleophilicity of the nitrogen atom.

Acylation and Amidation Reactions

The primary amino group of 5-amino-2,6-dimethoxy-3-hydroxypyridine is expected to readily undergo acylation and amidation reactions with various acylating agents. These reactions are fundamental in organic synthesis for the introduction of acyl and amide functionalities, which can alter the compound's physical and biological properties.

In a typical acylation reaction, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent such as an acid chloride or anhydride (B1165640). The reaction generally proceeds via a nucleophilic acyl substitution mechanism. For instance, treatment with acetyl chloride or acetic anhydride in the presence of a base, like pyridine or triethylamine, would yield the corresponding N-acetylated derivative. The base serves to neutralize the hydrochloric acid or acetic acid byproduct, driving the reaction to completion.

Similarly, amidation can be achieved using activated carboxylic acids (e.g., with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) or by reaction with acid chlorides. For example, reaction with benzoyl chloride would be expected to form the N-benzoyl derivative.

While specific experimental data for the acylation and amidation of this compound is not extensively reported in publicly available literature, the principles of amine reactivity strongly support the feasibility of these transformations. The electronic effects of the other ring substituents would likely enhance the nucleophilicity of the amino group, facilitating these reactions under standard conditions.

Table 1: Predicted Acylation and Amidation Reactions of this compound

| Reagent | Predicted Product | Reaction Type |

| Acetyl chloride | N-(2,6-dimethoxy-5-hydroxypyridin-3-yl)acetamide | Acylation |

| Acetic anhydride | N-(2,6-dimethoxy-5-hydroxypyridin-3-yl)acetamide | Acylation |

| Benzoyl chloride | N-(2,6-dimethoxy-5-hydroxypyridin-3-yl)benzamide | Amidation |

| Carboxylic acid + DCC | N-(2,6-dimethoxy-5-hydroxypyridin-3-yl)amide | Amidation |

Electrophilic Reactions involving the Nitrogen Center

The nitrogen atom of the amino group, possessing a lone pair of electrons, is susceptible to attack by various electrophiles. Besides acylation, other electrophilic reactions can occur at this site.

One such reaction is diazotization, where the primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations, including Sandmeyer reactions (to introduce halides, cyano groups, etc.), Schiemann reactions (for fluorination), and azo coupling reactions. The stability and reactivity of the diazonium salt of this compound would be influenced by the electronic nature of the pyridine ring.

Oxidation and Reduction Pathways

The amino group can participate in both oxidation and reduction reactions, although these are less common than acylation. Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. Strong oxidizing agents could potentially lead to the formation of the corresponding nitro derivative, although this might also affect other parts of the molecule, such as the hydroxyl group or the pyridine ring itself.

Conversely, while the amino group is already in a reduced state, the pyridine ring system can be susceptible to reduction. Catalytic hydrogenation, for example, using hydrogen gas and a metal catalyst (e.g., palladium on carbon), could potentially reduce the pyridine ring to a piperidine (B6355638) ring. However, the conditions required for such a transformation are typically harsh and might lead to other reactions, such as de-O-methylation. Specific studies on the reduction of this compound are needed to determine the precise outcome.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position is another key functional handle, exhibiting reactivity typical of a phenolic hydroxyl group, albeit influenced by the electronic environment of the pyridine ring.

O-Alkylation and O-Arylation Strategies

The hydroxyl group can be readily alkylated or arylated to form the corresponding ether derivatives. O-alkylation is typically achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with the alkyl halide. The choice of base and solvent is crucial to control the regioselectivity, as N-alkylation of the amino group could be a competing reaction.

O-arylation, the formation of a diaryl ether, can be accomplished through nucleophilic aromatic substitution (SNAr) reactions if an activated aryl halide is used, or more commonly through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type conditions adapted for O-arylation. For instance, reaction with an aryl halide in the presence of a copper or palladium catalyst and a suitable base could yield the corresponding O-aryl derivative.

Esterification Reactions

Similar to other hydroxyl-containing compounds, this compound can undergo esterification to form the corresponding ester. This can be achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification), although this method can be slow and reversible. More efficient methods involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

For example, reaction with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like pyridine would lead to the formation of the 3-acetoxy derivative. It is important to note that if the amino group is not protected, competitive N-acylation will likely occur. Therefore, selective O-acylation might require prior protection of the amino group.

Table 2: Predicted Reactions of the Hydroxyl Group of this compound

| Reagent | Predicted Product | Reaction Type |

| Alkyl halide + Base | 3-Alkoxy-5-amino-2,6-dimethoxypyridine | O-Alkylation |

| Aryl halide + Catalyst/Base | 3-Aryloxy-5-amino-2,6-dimethoxypyridine | O-Arylation |

| Acid chloride + Base | 3-Acyloxy-5-amino-2,6-dimethoxypyridine | Esterification |

| Carboxylic anhydride + Base | 3-Acyloxy-5-amino-2,6-dimethoxypyridine | Esterification |

Tautomerism and its Influence on Reactivity

The presence of the 3-hydroxyl group on the pyridine ring introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. In the case of 3-hydroxypyridine (B118123), a tautomeric equilibrium exists between the enol form (3-hydroxypyridine) and the zwitterionic keto form (pyridin-3(1H)-one). In aqueous solutions, the zwitterionic keto form can be significantly stabilized by hydrogen bonding, leading to a substantial population of both tautomers. researchgate.netnih.govrsc.org

For this compound, the equilibrium between the hydroxy and the zwitterionic pyridone tautomers is further influenced by the electronic effects of the other substituents. The amino and methoxy groups are strong electron-donating groups, which increase the electron density of the pyridine ring. This increased electron density can affect the stability of the charged keto form. Computational studies on substituted hydroxypyridines suggest that the relative stability of tautomers is sensitive to the electronic nature of the substituents. nih.govsemanticscholar.org The amino group at position 5 and the methoxy groups at positions 2 and 6 will donate electron density into the ring through resonance, potentially stabilizing the pyridinium (B92312) ion character of the zwitterionic form.

The existence of these tautomeric forms has a profound impact on the reactivity of the molecule. The hydroxyl (enol) form will exhibit reactivity typical of a phenol, such as O-alkylation and O-acylation. Conversely, the pyridone (keto) form presents a different set of reactive sites. The nitrogen atom in the pyridone form is more nucleophilic and can undergo N-alkylation. nih.govnih.gov The presence of both tautomers means that reactions can potentially occur at either the oxygen or the nitrogen, and the reaction conditions, such as solvent and base, can influence the position of the equilibrium and thus the major product formed.

Reactivity of the Methoxyl Groups

Cleavage Reactions of Methoxy Ethers

The two methoxy groups at positions 2 and 6 are generally stable ether linkages. However, under specific and often harsh conditions, they can be cleaved to yield the corresponding dihydroxypyridine. Common reagents for the cleavage of aryl methyl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). libretexts.org The synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-methoxypyridine (B21397) has been achieved via demethylation using 95% sulfuric acid, highlighting the feasibility of this transformation under strong acidic conditions. wikipedia.org

The susceptibility of the methoxy groups in this compound to cleavage will be influenced by the other substituents. The electron-donating amino group may increase the electron density on the ring, potentially making the methoxy groups more resistant to cleavage by certain electrophilic reagents. However, the pyridine nitrogen itself can be protonated under strongly acidic conditions, which would make the ring more electron-deficient and could facilitate nucleophilic attack on the methyl group of the methoxy ether.

Role in Electron Density Modulation

The methoxy group is a powerful electron-donating group through its resonance effect (+R effect), where the lone pairs on the oxygen atom are delocalized into the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group. In this compound, the methoxy groups at C2 and C6 will significantly increase the electron density at positions 3, 4, and 5 of the ring.

Pyridine Ring Reactivity and Directed Functionalization

Regioselectivity in Electrophilic and Nucleophilic Processes

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comquora.comimperial.ac.uk However, the presence of multiple strong electron-donating groups (one amino, one hydroxyl, and two methoxy) in this compound dramatically alters this intrinsic reactivity, making the ring significantly more activated towards electrophiles.

Electrophilic Substitution:

The directing effects of the substituents will govern the position of electrophilic attack. All four substituents (amino, hydroxyl, and two methoxy) are ortho-, para-directing activators. The synergistic effect of these groups will strongly activate the available positions on the ring. The only unsubstituted position is C4. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C4 position. The combined electron-donating power of the substituents makes this position highly nucleophilic. Studies on the halogenation of activated pyridines with N-bromosuccinimide have shown that the reactivity decreases in the order amino > hydroxy > methoxy, and the regioselectivity is dependent on the substituent's position. researchgate.net

Nucleophilic Substitution:

While the electron-rich nature of the ring generally disfavors nucleophilic substitution, reactions can still occur, particularly if a good leaving group is present. Nucleophilic attack on the pyridine ring typically occurs at the C2, C4, and C6 positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. acs.orgnih.gov In this compound, the C2 and C6 positions are occupied by methoxy groups. These could potentially act as leaving groups under certain conditions, although they are not as good as halogens. Nucleophilic substitution would be more likely to occur if one of the existing substituents is first converted into a better leaving group.

Impact of Substituent Effects on Reaction Outcomes

The outcome of any reaction performed on this compound will be a direct consequence of the cumulative electronic and steric effects of the four substituents.

Activating and Directing Effects: The powerful activating and ortho-, para-directing nature of the amino, hydroxyl, and methoxy groups will dominate the regioselectivity of electrophilic substitutions, strongly favoring the C4 position. The synergistic activation from these groups means that reactions can likely proceed under milder conditions than those required for less substituted, electron-deficient pyridines. libretexts.orgyoutube.com

Steric Hindrance: While the C4 position is electronically favored for electrophilic attack, steric hindrance from the adjacent C3-hydroxyl and C5-amino groups could play a role, especially with bulky electrophiles. However, given that it is the only available position, substitution is still expected to occur there.

Competing Reactions: The presence of multiple nucleophilic centers (the amino nitrogen, the hydroxyl oxygen, and the pyridine nitrogen) can lead to competing side reactions. For instance, in alkylation reactions, both N-alkylation (at the pyridine nitrogen or the amino group) and O-alkylation (at the hydroxyl group) are possible, and the outcome will depend on the specific reagents and reaction conditions. nih.govnih.gov Similarly, acylation could occur at the amino or hydroxyl group.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and stereochemistry of a molecule.

Proton (¹H) NMR spectroscopy provides valuable information regarding the number of different types of protons, their electronic environment, and their proximity to neighboring protons. In the ¹H NMR spectrum of 5-Amino-2,6-dimethoxy-3-hydroxypyridine, distinct signals corresponding to each proton in the molecule are expected.

The pyridine (B92270) ring possesses a single aromatic proton. Its chemical shift is influenced by the electron-donating effects of the amino, hydroxyl, and methoxy (B1213986) groups. This proton is anticipated to appear as a singlet, given the absence of adjacent protons. The protons of the two methoxy groups at the C-2 and C-6 positions are expected to be chemically equivalent, thus giving rise to a single, sharp singlet integrating to six protons. The protons of the amino group and the hydroxyl group are also expected to appear as singlets, although their chemical shifts can be broad and variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C4-H) | ~7.5 | s (singlet) | 1H |

| -OCH₃ (C2) | ~3.9 | s (singlet) | 3H |

| -OCH₃ (C6) | ~3.9 | s (singlet) | 3H |

| -NH₂ | Variable (broad) | s (singlet) | 2H |

| -OH | Variable (broad) | s (singlet) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The five carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbons bearing the electron-donating substituents (C-2, C-3, C-5, and C-6) will be shifted to higher fields (lower ppm values) compared to the unsubstituted C-4. The two methoxy carbons will appear as a single signal in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 |

| C-3 | ~145 |

| C-4 | ~130 |

| C-5 | ~120 |

| C-6 | ~160 |

| -OCH₃ (C2) | ~55 |

| -OCH₃ (C6) | ~55 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in the case of this compound, with its isolated aromatic proton, no cross-peaks are expected in the COSY spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons. For instance, the signal for the C-4 proton would show a correlation to the C-4 carbon signal, and the methoxy proton signals would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the substitution pattern on the pyridine ring. For example, the aromatic proton at C-4 would be expected to show correlations to the carbons at C-2, C-3, C-5, and C-6. The methoxy protons would show correlations to the carbons they are attached to (C-2 and C-6).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3500-3200 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy groups would appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy and hydroxyl groups would give rise to strong bands in the 1300-1000 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |

| N-H Stretch (amino) | 3400 - 3200 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Weak-Medium |

| C-H Stretch (methoxy) | 2950 - 2850 | Medium |

| C=C and C=N Stretch (aromatic ring) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (methoxy and hydroxyl) | 1300 - 1000 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing modes of the pyridine ring would be expected to produce strong signals. The C-O and C-N stretching vibrations would also be Raman active. The O-H and N-H stretching vibrations are typically weak in Raman spectroscopy.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Pyridine Ring Breathing | ~1000 | Strong |

| C-O Stretch | 1300 - 1200 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-H Bending (aromatic) | 1200 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Molecular Ion Detection and Fragmentation Pattern Analysis

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions. Likely fragmentation pathways for this molecule would involve the loss of methyl groups from the methoxy substituents, cleavage of the C-O bonds of the methoxy groups, and potentially the loss of a hydroxyl radical. The amino group could also influence fragmentation, potentially leading to the formation of characteristic nitrogen-containing fragments.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M - CH₃]⁺ | 155.06 | CH₃ |

| [M - OCH₃]⁺ | 139.06 | OCH₃ |

| [M - OH]⁺ | 153.07 | OH |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, confirming the molecular formula as C₇H₁₀N₂O₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores and the solvent environment.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The pyridine ring, along with the amino, hydroxyl, and methoxy substituents, constitutes the chromophore system. The delocalized π-system of the aromatic ring and the lone pairs of electrons on the nitrogen and oxygen atoms will give rise to characteristic absorption maxima.

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the position of the absorption maxima (λmax). For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, while for n→π* transitions, a hypsochromic (blue) shift is often observed. The specific shifts for this compound would depend on the nature of the electronic transitions and the interactions between the solute and solvent molecules.

Table 2: Expected Solvent Effects on UV-Vis Absorption Maxima

| Solvent Type | Expected Shift for π→π Transitions* | Expected Shift for n→π Transitions* |

|---|---|---|

| Non-polar (e.g., Hexane) | Baseline | Baseline |

| Polar Aprotic (e.g., Acetonitrile) | Bathochromic Shift | Hypsochromic Shift |

Note: This table is a general prediction based on spectroscopic principles.

Advanced Chromatographic Analysis for Purity and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from mixtures.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for the analysis of substituted pyridines. For a polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method for purity determination. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol (B129727).

Gas chromatography could also be employed, potentially after derivatization of the polar hydroxyl and amino groups to increase volatility. The choice of column (polar or non-polar) would depend on the specific separation requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The application of HPLC for the analysis of polar aromatic compounds such as aminopyridine derivatives is well-established. cmes.orgnih.gov For this compound, a reversed-phase HPLC method is typically employed due to the compound's inherent polarity.

A hypothetical HPLC method for the analysis of this compound could involve a C18 stationary phase, which is known for its versatility in separating a wide range of organic molecules. cmes.orgresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile, to achieve optimal separation. The pH of the aqueous phase can be adjusted to control the ionization state of the amino and hydroxyl groups, thereby influencing the retention time. Detection is commonly performed using a UV detector, as the pyridine ring and its substituents are expected to exhibit significant absorbance in the UV region.

A summary of potential HPLC conditions is presented in the interactive table below. It is important to note that these parameters are illustrative and would require optimization for a specific analytical challenge.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Wavelength | ~270 nm (for aromatic systems) nih.gov |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC might be challenging due to its polarity and potential for thermal degradation at high temperatures. The presence of amino and hydroxyl groups can lead to peak tailing and poor chromatographic resolution.

To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analyte. Common derivatization reagents for amino and hydroxyl groups include silylating agents (e.g., BSTFA, TMCS), which replace the active hydrogens with trimethylsilyl groups. This process reduces the polarity and hydrogen bonding capacity of the molecule, making it more amenable to GC analysis.

The derivatized this compound could then be analyzed on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern.

An interactive table summarizing hypothetical GC conditions for the analysis of the derivatized compound is provided below.

Table 2: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Injection Mode | Split or Splitless |

Computational and Theoretical Chemistry Studies of 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. schrodinger.com It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost. For a molecule like "5-Amino-2,6-dimethoxy-3-hydroxypyridine," DFT calculations would be instrumental in understanding its fundamental chemical nature.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

For "this compound," theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

IR Spectrum: The vibrational frequencies calculated using DFT can be used to predict the IR spectrum. This would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups, such as the N-H and O-H stretches, C-N, C-O, and C=C bonds.

NMR Spectrum: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated to predict the NMR spectra. This would provide detailed information about the chemical environment of each atom in the molecule, aiding in its structural elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is a method used to predict the electronic absorption spectrum (UV-Vis). This would reveal the wavelengths at which the molecule absorbs light, which is directly related to its color and its function as a dye. The calculations would identify the specific electronic transitions (e.g., HOMO to LUMO) responsible for the absorption bands.

Vibrational Frequency Calculations for IR and Raman Spectra

No dedicated studies presenting vibrational frequency calculations for the Infrared (IR) and Raman spectra of this compound were found. Such calculations, typically performed using Density Functional Theory (DFT), are crucial for assigning experimental vibrational bands to specific molecular motions. For related but different molecules, such as 4-amino-2,6-dihydroxy pyrimidine, experimental IR spectra have been analyzed, but this does not provide direct data for the target compound due to structural differences. ripublication.com Theoretical studies on other pyridine (B92270) derivatives demonstrate the power of DFT in correlating calculated vibrational modes with experimental spectra, a level of analysis that is currently unavailable for this compound. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Similarly, a search for Time-Dependent Density Functional Theory (TD-DFT) analyses to predict the Ultraviolet-Visible (UV-Vis) absorption spectra of this compound yielded no specific results. TD-DFT is a powerful tool for understanding electronic transitions within a molecule. While general studies on other compounds highlight the methodology's effectiveness, its application to this particular pyridine derivative has not been documented in the searched literature. researchgate.net

Non-Covalent Interactions and Intermolecular Bonding Analysis

The analysis of non-covalent interactions, such as hydrogen bonding and π-π stacking, is critical for understanding the supramolecular chemistry and condensed-phase behavior of a compound. While computational methods for analyzing these interactions in various molecular systems, including pyridine-containing structures, are well-established, a specific analysis for this compound is not available. ias.ac.inmdpi.comnih.govnih.gov The interplay of the donor and acceptor groups on this molecule suggests a rich potential for complex intermolecular interactions that has yet to be explored computationally.

Coordination Chemistry and Complex Formation of 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Ligating Properties and Potential Coordination Sites

5-Amino-2,6-dimethoxy-3-hydroxypyridine is a polysubstituted pyridine (B92270) derivative with several potential donor atoms, making it a candidate for acting as a chelating ligand. The arrangement of the amino, hydroxyl, and methoxy (B1213986) groups on the pyridine ring suggests the possibility of forming stable chelate rings with metal ions.

Nitrogen Donor Ability of the Pyridine Ring and Amino Group

The pyridine ring nitrogen is a well-established coordination site, readily donating its lone pair of electrons to a metal center to form a stable σ-bond. The basicity of this nitrogen, and thus its donor strength, is influenced by the electronic effects of the substituents on the ring.

The amino group (-NH2) at the 5-position also possesses a lone pair of electrons on the nitrogen atom, making it another potential coordination site. The involvement of the amino group in coordination would depend on its steric accessibility and the electronic interplay with the other functional groups.

Oxygen Donor Ability of the Hydroxyl and Methoxy Groups

The hydroxyl group (-OH) at the 3-position is a significant potential coordination site. Upon deprotonation, the resulting alkoxide is a strong donor and can form stable bonds with metal ions. The presence of the hydroxyl group adjacent to other potential donor sites enhances the chelating ability of the molecule.

The two methoxy groups (-OCH3) at the 2- and 6-positions also have oxygen atoms with lone pairs of electrons. While methoxy groups are generally weaker donors than hydroxyl groups, they can participate in coordination, particularly if the formation of a stable chelate ring is favored.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in isolating the desired complex.

Transition Metal Complexes

Given the affinity of transition metals for nitrogen and oxygen donors, it is expected that this compound would form stable complexes with a variety of transition metals. The coordination geometry of these complexes would be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with magnetic susceptibility measurements, would be essential for their characterization.

Main Group Metal Complexes

The formation of complexes with main group metals is also conceivable. The hard-soft acid-base (HSAB) principle would play a role in predicting the stability of these complexes. Harder main group metal ions would be expected to preferentially coordinate with the oxygen donor atoms of the hydroxyl and methoxy groups.

Crystallographic Studies of Metal-Ligand Complexes

Research on the Coordination Chemistry of this compound Remains Largely Unexplored

Initial investigations into the chemical literature and material databases reveal a significant gap in the documented research concerning the coordination chemistry of the compound this compound. While basic chemical identifiers for this molecule are available, such as its molecular formula (C₇H₁₀N₂O₃) and molecular weight (170.17 g/mol ), there is a notable absence of published studies detailing its behavior as a ligand in the formation of metal complexes. nih.govncats.io

Efforts to locate specific research on the synthesis, structural characterization, and spectroscopic properties of metal complexes involving this compound have been unsuccessful. Consequently, the information required to elaborate on the key aspects of its coordination chemistry, as outlined in the requested article structure, is not available in the public domain. This includes a lack of data on:

X-ray Single Crystal Diffraction: There are no found reports of successful single crystal X-ray diffraction studies for any metal complexes of this compound. Such studies are crucial for definitively determining the solid-state structure and binding modes of the ligand to a metal center.

Coordination Geometries and Intermolecular Interactions: Without crystallographic data, any discussion on the coordination geometries (e.g., octahedral, tetrahedral) adopted by metal ions when complexed with this ligand, or the nature of intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice, would be purely speculative.

Spectroscopic Signatures of Complexation: Detailed analysis of the changes in spectroscopic signatures (e.g., shifts in UV-Vis absorption bands, changes in IR vibrational frequencies, or alterations in NMR chemical shifts) upon complexation have not been reported. This type of data is essential for understanding the electronic and structural changes that occur when the molecule binds to a metal ion.

While research exists for structurally related compounds, such as 2-amino-3-hydroxypyridine (B21099) and other pyridine derivatives, the strict focus on this compound precludes the inclusion of this information. The unique electronic and steric effects of the two methoxy groups and the specific substitution pattern of the amino and hydroxyl groups on the pyridine ring mean that data from analogous compounds cannot be reliably extrapolated to predict the behavior of the target molecule.

Derivatives and Analogues of 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Synthesis of Functionalized Analogues

The generation of functionalized analogues of 5-Amino-2,6-dimethoxy-3-hydroxypyridine involves targeted chemical reactions at its distinct functional groups. These modifications are crucial for tuning the molecule's electronic, steric, and pharmacokinetic properties.

Modifications at the Amino and Hydroxyl Positions

The amino (-NH₂) and hydroxyl (-OH) groups are primary targets for derivatization due to their nucleophilic nature.

Acylation: The amino and hydroxyl groups can be readily acylated using acylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). This reaction typically forms amide and ester linkages, respectively. The reactivity of these groups is influenced by neighboring substituents, and the reaction can be facilitated by pyridine, which activates the hydroxyl groups and neutralizes acidic by-products mdpi.com. Depending on the reaction conditions, either mono-acylation or di-acylation can be achieved.

Alkylation and Methylation: Alkylation can be performed using alkyl halides. Methylation of hydroxyl groups, for instance, can be achieved using diazomethane, which follows a nucleophilic substitution mechanism (SN2) where the phenolic hydroxyl group attacks the electrophilic carbon of diazomethane mdpi.com.

Silylation: For protection or to increase volatility for analytical purposes like gas chromatography, the hydroxyl and amino groups can be converted to silyl ethers and silylamines, respectively. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) are commonly used for this purpose msu.edu.

Methoximation: The derivatization of carbonyl compounds often involves methoximation, a process that could be adapted for specific analogues of the title compound if keto-enol tautomerism is relevant or if subsequent reactions introduce a carbonyl group msu.edu.

| Modification Type | Reagents | Functional Group Formed |

| Acetylation | Acetic Anhydride, Pyridine | Acetamide, Acetyl Ester |

| Methylation | Diazomethane, Methyl Iodide | Methylamine, Methyl Ether |

| Silylation | MTBSTFA + 1% TBDMSCl | Silylamine, Silyl Ether |

Derivatization of the Methoxy (B1213986) Substituents

The methoxy groups (-OCH₃) at the 2- and 6-positions are generally less reactive than the amino and hydroxyl groups but can be modified under specific conditions.

Demethylation: Cleavage of the methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding dihydroxypyridine derivative.

Conversion to Pyridones: In some methoxypyridine derivatives, reaction with alkyl iodides can lead to the formation of N-methylpyridones. The presence of electron-withdrawing groups on the pyridine ring can favor this type of conversion researchgate.net. The electron-donating nature of the amino and hydroxyl groups in this compound would likely influence the feasibility and outcome of such reactions.

Ring Substituted Analogues (e.g., Halogenation, Alkylation)

The pyridine ring itself can be functionalized through electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring can make these reactions challenging. However, the strong activating effects of the amino, hydroxyl, and methoxy substituents enhance the ring's reactivity towards electrophiles acs.org.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the pyridine ring can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The substitution pattern is directed by the existing activating groups, primarily to the C4 position, which is para to the C6-methoxy group and ortho to the C5-amino and C3-hydroxyl groups.

Nitration: Nitration can introduce a nitro group (-NO₂), a strong electron-withdrawing group, onto the ring. This is typically performed using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivative can be subsequently reduced to an amino group, providing a route to diaminopyridine analogues.

Alkylation: Friedel-Crafts alkylation on pyridine rings is often difficult but can be possible under specific conditions, particularly with the highly activated ring system of this compound.

Structure-Reactivity and Structure-Property Relationships in Derivatives

Electron-Donating Groups (EDGs): The inherent amino, hydroxyl, and methoxy groups are all electron-donating. Adding further EDGs, such as alkyl groups, would further increase the electron density of the pyridine ring, enhancing its nucleophilicity and reactivity toward electrophiles acs.org.

Electron-Withdrawing Groups (EWGs): Introducing EWGs like halogens, nitro groups, or acyl groups (from derivatization of -NH₂ or -OH) decreases the electron density of the ring. This modification makes the ring less susceptible to electrophilic attack but can activate it for nucleophilic aromatic substitution. EWGs also influence the acidity of the hydroxyl and amino protons. For example, electron-withdrawing groups on a pyridine ring can favor the conversion of a methoxy group to a pyridone researchgate.net.

The table below summarizes the expected impact of various substituents on the properties of the parent compound.

| Substituent Type | Example Groups | Effect on Pyridine Ring Reactivity | Impact on Acidity of -OH/-NH₂ |

| Electron-Donating | -CH₃, -C₂H₅ | Increases reactivity towards electrophiles | Decreases acidity |

| Electron-Withdrawing | -Cl, -Br, -NO₂, -COCH₃ | Decreases reactivity towards electrophiles | Increases acidity |

Spectroscopic and Computational Characterization of Novel Analogues

The structural elucidation of newly synthesized analogues relies on a combination of spectroscopic techniques and computational analysis.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of derivatives. Chemical shifts of aromatic protons and carbons provide clear evidence of substitution patterns. For instance, acylation of the amino group would cause a significant downfield shift of the adjacent aromatic proton.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Characteristic vibrational bands for N-H (amine), O-H (hydroxyl), C=O (amide/ester), and C-O (ether) stretches confirm the success of derivatization reactions biointerfaceresearch.com.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the novel analogues, confirming their chemical formula dovepress.com.

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. These studies can provide insights into optimized molecular geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO-LUMO) biointerfaceresearch.comsemanticscholar.org.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate intramolecular interactions, charge distribution, and the stability of the molecule arising from hyperconjugative interactions semanticscholar.org.

Molecular Docking: For analogues designed with biological applications in mind, molecular docking studies can predict the binding affinity and interaction patterns with specific protein targets dovepress.com.

The following table outlines key characterization data for hypothetical derivatives.

| Derivative Type | Key ¹H NMR Signal | Key IR Absorption (cm⁻¹) | Expected Mass Shift (vs. Parent) |

| N-acetyl analogue | Amide N-H singlet (~8-10 ppm) | ~1680 (Amide C=O) | +42.04 Da |

| O-methyl analogue | New -OCH₃ singlet (~3.8-4.0 ppm) | Absence of broad O-H stretch | +14.03 Da |

| 4-Bromo analogue | Disappearance of C4-H signal | - | +78.92 Da |

Advanced Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Heterocyclic Synthesis

The strategic placement of amino, hydroxyl, and methoxy (B1213986) groups on the pyridine (B92270) ring endows 5-Amino-2,6-dimethoxy-3-hydroxypyridine with a rich and versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex heterocyclic structures.

Precursor for Fused Pyridine Ring Systems (e.g., oxazolo-, phenoxazine (B87303) derivatives)

The inherent functionalities of this compound make it a prime candidate for the construction of fused heterocyclic systems. The vicinal amino and hydroxyl groups can readily participate in cyclization reactions to form five-membered rings, leading to the formation of oxazolopyridine derivatives. While direct synthesis of oxazolopyridines from this specific precursor is not extensively documented, the general synthesis of oxazolo[4,5-b]pyridines often involves the cyclization of 2-amino-3-hydroxypyridines with various reagents. For instance, the reaction with phosgene (B1210022) or its equivalents can yield the corresponding oxazolone, a versatile intermediate for further functionalization.

Similarly, the synthesis of phenoxazine derivatives, which have garnered significant interest for their applications in medicinal chemistry and materials science, can be envisioned starting from this compound. researchgate.netnih.govresearchgate.netnih.gov The classical approach to phenoxazine synthesis often involves the condensation of an aminophenol with a catechol or a related derivative. In a parallel fashion, the amino group of this compound could react with a suitably activated quinone or a related electrophile, followed by an intramolecular cyclization involving the hydroxyl group to forge the phenoxazine core. For example, the reaction of 2-amino-3-pyridinol with 2,3-dichloro-1,4-naphthoquinone is a known method for constructing benzo[a]pyridophenoxazinone systems. researchgate.net This suggests a viable synthetic route for novel phenoxazine analogues incorporating the dimethoxy substitution pattern.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Fused System | Potential Reagent(s) | Reaction Type |

| Oxazolopyridine | Phosgene, Carbonyldiimidazole | Cyclization |

| Phenoxazine derivative | o-Benzoquinone, 2,3-Dihalo-1,4-naphthoquinone | Condensation-Cyclization |

Building Block for Poly-substituted Pyridines

The existing substituents on this compound direct further functionalization, allowing for the synthesis of highly substituted pyridine derivatives. nih.govrsc.orgrsc.org The amino group can be diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer-type reactions. Furthermore, the pyridine ring itself can undergo electrophilic substitution, with the positions being activated by the strong electron-donating amino and hydroxyl groups.

Directed ortho-lithiation is another powerful strategy that could be employed. rsc.org By protecting the amino and hydroxyl groups, it may be possible to selectively deprotonate the C4 position, allowing for the introduction of a wide range of electrophiles. This would provide access to a library of 2,3,4,5,6-penta-substituted pyridines with diverse functionalities, which are often challenging to synthesize through other means. The synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones has been achieved through directed lithiation of 2-substituted 5-aminopyridine derivatives, highlighting the feasibility of this approach. rsc.org

Contribution to Functional Materials Chemistry

The unique electronic and structural features of this compound make it an attractive monomer or precursor for the development of novel functional materials with tailored properties.

Utilization in Polymer Chemistry (e.g., Dendritic Polymers)

Dendritic polymers, including dendrimers and hyperbranched polymers, are characterized by their highly branched, three-dimensional architectures. nih.gov The multi-functional nature of this compound makes it a potential AB2-type monomer for the synthesis of dendritic structures. The amino and hydroxyl groups can serve as reactive sites for polymerization, while the pyridine nitrogen and methoxy groups can impart specific properties to the resulting polymer, such as metal-coordinating abilities and solubility.

Potential in Electrode Material Development

Organic electrode materials are a promising alternative to traditional inorganic materials for rechargeable batteries, offering advantages such as sustainability and tunability. Pyridine-based compounds have been investigated as components of organic electrode materials. rsc.orgnih.govnih.govresearchgate.nettcu.edu The incorporation of a pyridine ring can enhance the operating voltage of a battery. rsc.org

This compound, with its electron-rich nature, could serve as a precursor to redox-active materials. The amino and hydroxyl groups are redox-active and can participate in electrochemical energy storage. These groups can be oxidized to quinone-imine or related structures, which can then be reversibly reduced. The functionalization of the pyridine ring can be used to tune the redox potential and stability of the resulting material. nih.govresearchgate.nettcu.edu For example, pyridine-based benzoquinone derivatives have been designed as organic cathode materials for sodium-ion batteries, demonstrating high reversible capacities and good cycling stability. rsc.org The subject compound could be a building block for similar or more complex redox-active polymers or molecular materials for energy storage applications.

Application as a Precursor in Chromophore Development for Advanced Materials

Chromophores are the parts of a molecule responsible for its color and are central to the development of dyes, sensors, and optical materials. The electronic properties of this compound, stemming from the interplay of its electron-donating substituents on the π-deficient pyridine ring, make it a compelling precursor for the synthesis of novel chromophores.

The amino group can be readily diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes. The resulting chromophores would have their absorption and emission properties influenced by the dimethoxy and hydroxyl groups on the pyridine ring. Furthermore, this compound can serve as a building block for more complex chromophoric systems. For instance, the integration of a 2-amino-6-methylbenzothiazole (B160888) chromophore with a melanin (B1238610) precursor has been shown to create a novel derivative with metal chelation and chemoresponsive properties. nih.govnih.gov A similar strategy could be employed with this compound to develop new functional dyes and sensors. The synthesis of biosynthetic precursors of red fluorescent proteins' chromophores often involves the creation of 5-arylidene-3,5-dihydro-4H-imidazol-4-ones, demonstrating the importance of tailored building blocks in chromophore design. nih.gov The unique substitution pattern of this compound offers a platform to explore new chromophoric systems with potentially interesting photophysical properties.

Future Research Directions for 5 Amino 2,6 Dimethoxy 3 Hydroxypyridine

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted pyridines, particularly those with a specific and dense arrangement of functional groups like 5-Amino-2,6-dimethoxy-3-hydroxypyridine, remains a significant challenge in organic chemistry. While classical methods such as Hantzsch and Chichibabin syntheses exist, they may lack the efficiency, regioselectivity, or functional group tolerance required for this specific molecule.

Future research must prioritize the development of a robust and scalable synthetic route. Promising avenues for exploration include:

Multicomponent Reactions (MCRs): Investigating one-pot reactions where multiple starting materials combine to form the target pyridine (B92270) core could offer a highly efficient and atom-economical approach. The use of nanocatalysts in such reactions has recently been shown to improve yields and reaction conditions for other polysubstituted pyridines.

Ring Remodeling Strategies: The transformation of more readily available heterocyclic skeletons, such as indoles or benzofurans, into the desired pyridine core is an emerging and powerful strategy. This approach could provide a unique pathway to installing the required substituents with high fidelity.

Modern Cyclization Techniques: Developing novel methods that construct the pyridine ring from acyclic precursors, for instance, through a 1,5-dicarbonyl intermediate followed by cyclization, offers another flexible strategy.

The ultimate goal is to establish a synthetic pathway that is not only high-yielding but also environmentally benign and amenable to the production of analogues for further study.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions | High efficiency, atom economy, operational simplicity. | Nanocatalysis, green chemistry. |

| Ring Remodeling | Access to unique substitution patterns from available heterocycles. | Catalysis, reaction mechanism studies. |

| Novel Cyclizations | Flexible approach from simple acyclic starting materials. | New reagent development, cascade reactions. |

Exploration of Undiscovered Reactivity Profiles and Reaction Mechanisms

The reactivity of this compound is predicted to be complex and versatile due to its multiple functional groups. The interplay between the electron-donating amino and hydroxyl groups and the methoxy (B1213986) groups on the electron-deficient pyridine ring is not well understood. A systematic investigation into its chemical behavior is a critical next step.

Key research questions to be addressed include:

Regioselectivity of Reactions: The pyridine ring is generally susceptible to nucleophilic attack at the C2 and C4 positions and electrophilic attack at the C3 position. Future studies should meticulously map the regioselectivity of various reactions, such as halogenation, nitration, and acylation, to understand how the existing substituents direct incoming reagents.

Functional Group Interconversion: The amino group offers a handle for a wide range of transformations, including diazotization, alkylation, and amide formation. The reactivity of the hydroxyl and methoxy groups, including O-alkylation, acylation, and potential demethylation, should also be thoroughly explored.

Advanced C-H Functionalization: Recent breakthroughs have enabled the functionalization of pyridine at the traditionally hard-to-access meta-position through temporary de-aromatization strategies. Applying these state-of-the-art methods to this compound could unlock novel reaction pathways and lead to derivatives that are inaccessible through classical methods.

Understanding these fundamental reactivity profiles is essential for utilizing this compound as a versatile building block in synthetic chemistry.

Advanced Computational Modeling for Precise Property Prediction and Design

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design to save time and resources. For a molecule like this compound, where experimental data is scarce, computational modeling is a vital starting point.

Future research should leverage advanced computational techniques to:

Predict Physicochemical and Pharmacokinetic Properties: Using Density Functional Theory (DFT), researchers can calculate fundamental properties like electronic structure, heat of formation, and spectral characteristics. Furthermore, models can predict ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for assessing the drug-likeness of the compound and its potential derivatives.

Develop Structure-Reactivity Relationship (SRR) Models: By calculating parameters for the existing functional groups, SRR models can predict the rate constants for reactions with atmospheric radicals or other chemical species, providing insight into the compound's environmental fate and reactivity.

Perform Molecular Docking Studies: To explore its potential as a bioactive agent, molecular docking simulations can be used to predict how the molecule might bind to the active sites of various biological targets, such as enzymes or receptors. This can guide the rational design of derivatives with enhanced activity against specific diseases.

These computational studies will generate testable hypotheses and provide a theoretical framework to direct and interpret experimental findings efficiently.

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Property Calculation | Electronic structure, heat of formation, spectral data. |

| Molecular Docking | Bioactivity Screening | Binding affinity to protein targets, identification of potential therapeutic uses. |

| QSAR/ADME Modeling | Drug Development | Prediction of solubility, toxicity, and pharmacokinetic profiles. |

Rational Design and Synthesis of Derivatives for Emerging Applications

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless drugs with diverse therapeutic actions, including anticancer and antimicrobial agents. This compound serves as an excellent starting point for the rational design of new molecules with tailored properties.

Future work should focus on:

Bioisosteric Replacement and Functional Group Modification: Systematically replacing or modifying the amino, hydroxyl, and methoxy groups to fine-tune the molecule's electronic and steric properties. This allows for the optimization of binding interactions with biological targets identified through computational screening.

Molecular Hybridization: Creating new chemical entities by covalently linking the this compound core with other known pharmacophores (e.g., thiazole, oxadiazole, pyrazoline moieties). This strategy aims to develop agents with novel or dual modes of action, potentially effective against drug-resistant cancers or pathogens.

Development for Materials Science: The unique electronic properties conferred by the substituent pattern may make derivatives useful in materials science. Research could explore their potential as organic light-emitting diode (OLED) components, sensors, or functional ligands for metal catalysts.

This rational, hypothesis-driven approach to derivatization is key to translating the potential of the core scaffold into tangible applications.

Interdisciplinary Research Integrating Synthesis, Theory, and Advanced Characterization

Maximizing the scientific impact of this compound requires a departure from siloed research efforts. A modern, interdisciplinary approach that integrates synthesis, computational theory, and advanced analytical techniques is paramount.

An ideal future research program would follow a synergistic loop:

Computational Design: Theoretical chemists predict novel derivatives with desirable properties (e.g., high binding affinity for a cancer target).

Synthetic Execution: Organic chemists develop efficient synthetic routes (as outlined in 9.1) to create the target molecules and their precursors.

Advanced Characterization: Analytical and physical chemists use sophisticated techniques (e.g., 2D NMR, X-ray crystallography, mass spectrometry) to confirm structures, study reaction mechanisms, and measure physicochemical properties.

Biological/Functional Evaluation: Biologists or materials scientists test the synthesized compounds in relevant assays (e.g., cytotoxicity assays against cancer cell lines, measurement of electronic properties).

The results from each stage feed back into the design phase, creating an iterative cycle of innovation that can rapidly accelerate the discovery of new knowledge and applications for this promising but understudied chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2,6-dimethoxy-3-hydroxypyridine, and what are the key optimization parameters?

- Methodological Answer : Synthesis typically involves multi-step reactions with methoxy and amino group introductions. Key parameters include reaction time (e.g., 12-hour reactions at room temperature for similar pyridine derivatives), reagent stoichiometry, and purification via crystallization. Yield optimization may require adjusting acidic conditions (e.g., hydrochloric acid for protonation) and solvent selection. For example, adamantyl-based amines have been used in analogous syntheses to stabilize intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., aromatic protons at δ 6–8 ppm, methoxy groups at δ 3–4 ppm).

- FT-IR : Identify O-H (3200–3600 cm⁻¹), N-H (3300–3500 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Sample preparation should follow protocols for heterocyclic amines, including lyophilization for purity .

Q. What are the primary research applications of this compound in cosmetic science beyond hair dye formulations?

- Methodological Answer : While primarily used as a hair dye, its antimicrobial properties (linked to the phenolic -OH and amino groups) suggest potential in preservative systems. Researchers should test efficacy via microbial inhibition assays (e.g., agar diffusion) against Staphylococcus epidermidis or Malassezia furfur. Regulatory compliance (e.g., EU cosmetic safety standards) must be validated using HPLC to quantify residual impurities .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating pH-dependent stability in aqueous solutions?

- Methodological Answer : Prepare buffer systems (e.g., ammonium acetate, pH 6.5) to simulate physiological or cosmetic conditions . Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for pyridine derivatives) and HPLC with C18 columns. Kinetic studies should track half-life at varying pH (2–10) and temperatures (25–40°C). Data analysis requires Arrhenius plots to calculate activation energy for hydrolysis .

Q. How can researchers address analytical challenges in detecting degradation products under oxidative conditions?

- Methodological Answer : Use LC-MS/MS to identify oxidation byproducts (e.g., quinone derivatives). Accelerated stability testing with H₂O₂ or UV light can mimic oxidative stress. For low-concentration analytes, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantify using external calibration curves with internal standards (e.g., deuterated analogs) .

Q. What methodological considerations are critical when studying interactions between this compound and keratinous substrates?

- Methodological Answer : Simulate hair dye interactions using keratin films or reconstructed human epidermis. Techniques include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity in real-time.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition post-interaction.

- Fluorescence Microscopy : Track penetration depth using fluorescently tagged analogs. Control experiments should account for pH (5.5–9.0) and ionic strength .

Q. How can inferential statistics improve data interpretation in studies involving this compound?

- Methodological Answer : Apply ANOVA to compare synthesis yields across reaction conditions or Tukey’s HSD for post-hoc analysis. For stability studies, use multivariate regression to model degradation rates against pH/temperature. Report confidence intervals (95%) and effect sizes. Tools like R or Python’s SciPy suite enable robust statistical modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.